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Compound of Interest

Compound Name: Benzyl (3-aminopropyl)carbamate

Cat. No.: B1330841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Benzyl (3-aminopropyl)carbamate (CAS No. 46460-73-5). Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
data based on the analysis of its structural components and comparison with analogous
compounds. The information herein is intended to serve as a reference for researchers in
analytical chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

o |[UPAC Name: Benzyl (3-aminopropyl)carbamate
e Molecular Formula: C11H16N202[1][2]

e Molecular Weight: 208.26 g/mol [1]

e Melting Point: 185-189 °C[1][2]

» Boiling Point: 368.2 + 35.0 °C at 760 mmHg|[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Benzyl (3-aminopropyl)carbamate. These
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predictions are derived from the known spectral characteristics of the benzyl group, the
carbamate linkage, and the 3-aminopropyl chain.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for Benzyl (3-aminopropyl)carbamate

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.35 m 5H
(CeH5s)
Benzylic protons (-
~5.10 s 2H yiep (
CH2-Ph)
~5.0 (broad) s 1H Carbamate N-H
Methylene protons
~3.20 q 2H adjacent to carbamate
(-CH2-NHCOO-)
Methylene protons
~2.75 t 2H adjacent to amine (-
CH2-NH2)
Central methylene
~1.65 quintet 2H protons (-CH2-CH2-
CHz2-)
~1.5 (broad) S 2H Amine N-H2

Predicted in a non-protic solvent like CDCls.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for Benzyl (3-aminopropyl)carbamate
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Chemical Shift (6, ppm)

Assignment

~156.5 Carbonyl carbon (-C=0)

~136.8 Aromatic quaternary carbon (C-CHz)

~128.5 Aromatic C-H (ortho, para)

~128.0 Aromatic C-H (meta)

~66.8 Benzylic carbon (-CHz2-Ph)

205 Methylene carbon adjacent to carbamate (-CH2-
NHCOO-)

~39.0 Methylene carbon adjacent to amine (-CHz-NHz)

~31.0 Central methylene carbon (-CH2-CH2-CH3-)

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Benzyl (3-aminopropyl)carbamate

Frequency (cm™?) Intensity Assignment

~3400-3300 Medium N-H stretch (primary amine)
~3300 Medium N-H stretch (carbamate)
~3030 Medium C-H stretch (aromatic)
~2940, ~2870 Medium C-H stretch (aliphatic)
~1700 Strong C=0 stretch (carbamate)
~1600, ~1495 Medium C=C stretch (aromatic ring)
~1530 Medium N-H bend (carbamate)
~1250 Strong C-O stretch (carbamate)
~1050 Medium C-N stretch

~740, ~700 Strong C-H out-of-plane bend

(monosubstituted benzene)

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b1330841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for Benzyl (3-aminopropyl)carbamate

miz Proposed Fragment lon

208 [M]* (Molecular ion)

108 [C7HsO]* (Tropylium ion rearrangement)
91 [C7H7]* (Benzyl cation)

74 [CsHsN2]* (Aminopropyl fragment)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of Benzyl (3-aminopropyl)carbamate in

approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

o Acquire a one-pulse proton spectrum with a 90° pulse.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a relaxation delay of 1-2 seconds.

o Accumulate at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a relaxation delay of 2-5 seconds.

o Accumulate a sufficient number of scans (typically several hundred to thousands) to
achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o

Record the sample spectrum from 4000 to 400 cm~1.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via direct infusion or after separation by Gas
Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize Electron lonization (EI) or a soft ionization technique like Electrospray
lonization (ESI).

e Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
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o Data Acquisition:
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the

molecular ion or other prominent fragment ions.

Visualized Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques in chemical characterization.
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Logical relationship between spectroscopic techniques and the structural information they
provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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